Zendusortide
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Overview
Description
It consists of two molecules of docetaxel conjugated to a sortilin receptor-targeting peptide via a cleavable succinyl linker . This compound has shown promising results in preclinical and clinical studies, particularly in the treatment of sortilin-positive cancers such as triple-negative breast cancer and HER2-positive breast cancers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Zendusortide involves the conjugation of docetaxel to a sortilin receptor-targeting peptide (TH19P01) via a cleavable succinyl linker . The process begins with the preparation of the TH19P01 peptide, followed by its conjugation to docetaxel using a succinyl linker. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the conjugation process .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for high yield and purity, involving rigorous quality control measures to ensure the consistency and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions
Zendusortide undergoes several types of chemical reactions, including:
Oxidation: The docetaxel moiety can undergo oxidation reactions, which may affect its stability and efficacy.
Reduction: Reduction reactions can occur at the succinyl linker, potentially leading to the release of docetaxel.
Substitution: Substitution reactions can occur at the peptide moiety, affecting its binding affinity to the sortilin receptor.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include organic solvents (e.g., dimethyl sulfoxide), catalysts (e.g., palladium), and reducing agents (e.g., sodium borohydride) . The reaction conditions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and product stability .
Major Products Formed
The major products formed from the reactions of this compound include the cleaved docetaxel and modified peptide moieties. These products can be analyzed using techniques such as high-performance liquid chromatography and mass spectrometry to ensure their purity and identity .
Scientific Research Applications
Zendusortide has a wide range of scientific research applications, including:
Mechanism of Action
Zendusortide exerts its effects by targeting the sortilin receptor (SORT1), which is overexpressed in many cancer cells . Upon binding to SORT1, this compound is internalized via receptor-mediated endocytosis, leading to the release of docetaxel within the cancer cell . Docetaxel then exerts its cytotoxic effects by inhibiting microtubule depolymerization, ultimately leading to cell death . Additionally, this compound has been shown to activate the cGAS/STING pathway, enhancing the immune response against cancer cells .
Comparison with Similar Compounds
Similar Compounds
Camptothecin-Peptide Conjugates: These compounds also target sortilin receptors and have shown potential in treating sortilin-positive cancers.
HER2-Targeting Peptide-Drug Conjugates: Similar to Zendusortide, these compounds target specific receptors on cancer cells and deliver cytotoxic agents.
Uniqueness of this compound
This compound is unique due to its dual docetaxel conjugation and its ability to target the sortilin receptor specifically . This targeted approach allows for higher efficacy and reduced systemic toxicity compared to traditional chemotherapy agents . Additionally, the activation of the cGAS/STING pathway by this compound provides a novel mechanism of action that enhances its therapeutic potential .
Properties
CAS No. |
2098662-44-1 |
---|---|
Molecular Formula |
C85H138N26O25 |
Molecular Weight |
1924.2 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-acetamidoacetyl)amino]-3-methylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-6-aminohexanoyl]amino]propanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-amino-4-oxobutanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-6-aminohexanoyl]amino]-3-hydroxypropanoyl]amino]-5-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C85H138N26O25/c1-9-10-22-52(73(125)105-58(37-49-20-12-11-13-21-49)77(129)101-54(24-15-17-34-87)75(127)108-61(42-112)79(131)102-57(31-32-66(119)120)76(128)109-62(43-113)80(132)107-60(83(135)136)38-50-27-29-51(115)30-28-50)100-78(130)59(39-63(88)116)106-74(126)56(26-19-36-94-85(91)92)104-82(134)68(45(4)5)111-65(118)41-96-69(121)46(6)97-71(123)53(23-14-16-33-86)99-70(122)47(7)98-72(124)55(25-18-35-93-84(89)90)103-81(133)67(44(2)3)110-64(117)40-95-48(8)114/h11-13,20-21,27-30,44-47,52-62,67-68,112-113,115H,9-10,14-19,22-26,31-43,86-87H2,1-8H3,(H2,88,116)(H,95,114)(H,96,121)(H,97,123)(H,98,124)(H,99,122)(H,100,130)(H,101,129)(H,102,131)(H,103,133)(H,104,134)(H,105,125)(H,106,126)(H,107,132)(H,108,127)(H,109,128)(H,110,117)(H,111,118)(H,119,120)(H,135,136)(H4,89,90,93)(H4,91,92,94)/t46-,47-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,67-,68-/m0/s1 |
InChI Key |
HKLIGBPHNLVCGT-AZTKDAFSSA-N |
Isomeric SMILES |
CCCC[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)C |
Canonical SMILES |
CCCCC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)CNC(=O)C |
Origin of Product |
United States |
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